

Carpachromene Efficacy in HepG2 Insulin Resistance Model

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Compound Focus: Carpachromene

CAS No.: 57498-96-1

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The following data summarizes the key experimental findings for **Carpachromene** from a single study using a HepG2 insulin-resistant cell model (HepG2/IRM) [1] [2].

Experimental Metric	Baseline (Induced IR)	Carpachromene Treatment (20 µg/mL for 48h)	Positive Control (Metformin)	Key Findings
Glucose Consumption	High media glucose (IR state)	↓ to 1.07 ± 0.18 mmol/L	Not fully specified	Concentration- and time-dependent decrease in media glucose [1]
Glycogen Synthesis	Impaired	Significantly increased	Not fully specified	Improved cellular glycogen content [1]
Key Protein Phosphorylation (p/t ratio)	Low (Disrupted signaling)	Significantly increased for IR, IRS1, PI3K, Akt, GSK3, FoxO1	Not specified	Enhanced insulin signaling pathway [1]

Experimental Metric	Baseline (Induced IR)	Carpachromene Treatment (20 µg/mL for 48h)	Positive Control (Metformin)	Key Findings
Enzyme Activity	PEPCK: High; HK: Low	PEPCK ↓; HK ↑	Not specified	Suppressed gluconeogenesis, enhanced glycolysis [1]
Cell Viability (Cytotoxicity)	-	>90% at ≤20 µg/mL; ↓ to 65.58% at 100 µg/mL	Similar toxicity profile	Safe for use at effective concentrations below 25 µg/mL [1]

Detailed Experimental Protocol

The data in the table above was generated using the following established methodology [1]:

- **Cell Line:** Human hepatoma cell line (HepG2).
- **Induction of Insulin Resistance (HepG2/IRM model):** HepG2 cells were treated with a low concentration of insulin (**0.005 µM**) for **24 hours**. This suboptimal insulin level was identified as the condition that resulted in the lowest cellular glucose consumption, confirming the insulin-resistant state [1].
- **Drug Treatment:** Insulin-resistant HepG2/IRM cells were treated with various concentrations of **Carpachromene** (5, 10, and 20 µg/mL) for different time intervals (12, 24, 36, and 48 hours). Metformin was used as a positive control [1].
- **Viability Assay:** Cytotoxicity was assessed using a cell viability assay (likely MTT), confirming that **Carpachromene** was non-toxic to HepG2/IRM cells at concentrations up to 20 µg/mL [1].

Mechanism of Action: Insulin Signaling Pathway

The study demonstrated that **Carpachromene** ameliorates insulin resistance primarily by modulating the IR/IRS1/PI3k/Akt/GSK3/FoxO1 signaling pathway. The diagram below illustrates this mechanism and the experimental workflow.

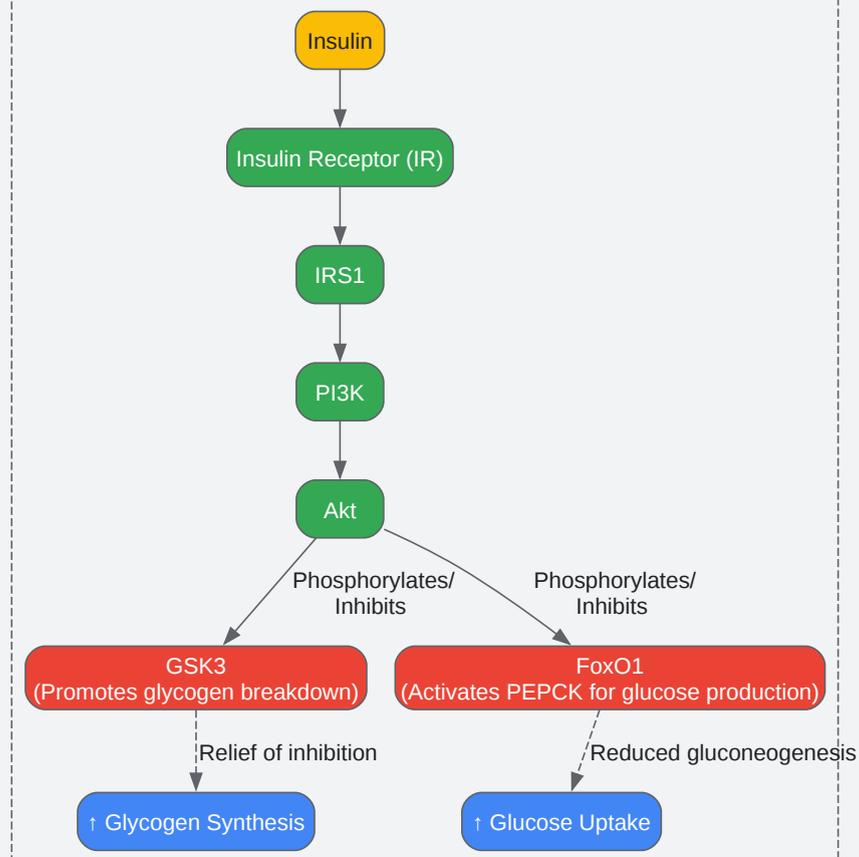
Experimental Workflow

1. Induce Insulin Resistance
Treat HepG2 cells with 0.005 μ M insulin for 24h

2. Apply Treatment
Treat HepG2/IRM with Carpachromene
(5-20 μ g/mL for 12-48h)

3. Evaluate Effects
Measure glucose, glycogen,
protein phosphorylation, enzyme activity

Carpachromene Modulates Insulin Signaling



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Interpretation and Research Implications

- **Mechanistic Insight:** The data strongly suggests that **Carpachromene**'s anti-diabetic activity is mediated through the enhancement of the insulin signaling cascade, leading to improved glucose metabolism [1].
- **Research Gap:** The current evidence is confined to a single cancer-derived liver cell line (HepG2). While HepG2 is a standard model, it has limitations, including being less differentiated than normal hepatocytes and potential abnormal signaling pathway activation [3].
- **Suggested Next Steps:** To comprehensively evaluate the efficacy and therapeutic potential of **Carpachromene**, future studies should consider testing it on other relevant cell models, such as:
 - **L02 cells:** A normal human hepatocyte cell line that may more accurately reflect physiological conditions [3].
 - **Adipocyte and muscle cell models:** Since insulin resistance also critically affects adipose tissue and skeletal muscle, investigating **Carpachromene**'s effects in cell lines like 3T3-L1 (adipocytes) or C2C12 (myocytes) is essential [3].
 - **Advanced models:** More complex systems like organoids or microphysiological systems (MPS) could provide higher-fidelity, human-relevant data for drug development [4] [5].

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To cite this document: Smolecule. [Carpachromene Efficacy in HepG2 Insulin Resistance Model].

Smolecule, [2026]. [Online PDF]. Available at:

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